molecular formula C10H11BrO5 B8617512 5-Bromo-2,3,4-trimethoxybenzoic acid

5-Bromo-2,3,4-trimethoxybenzoic acid

Cat. No.: B8617512
M. Wt: 291.09 g/mol
InChI Key: XELGCRGDULGECO-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trimethoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO5 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO5

Molecular Weight

291.09 g/mol

IUPAC Name

5-bromo-2,3,4-trimethoxybenzoic acid

InChI

InChI=1S/C10H11BrO5/c1-14-7-5(10(12)13)4-6(11)8(15-2)9(7)16-3/h4H,1-3H3,(H,12,13)

InChI Key

XELGCRGDULGECO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)Br)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3,4-trimethoxybenzoic acid (4.7 g, 22 mmol) and NaOAc (5.5 g, 40 mmol) in 35 ml AcOH was added a solution of bromine (1.5 ml, 29 mmol) in 35 ml AcOH. The reaction became red in color, which quickly faded. The mixture was heated to 80° C. for 1 h, at which point it was cooled to ambient temperature. The material was partitioned between dichloromethane and water. The organic layer was removed and the aqueous layer was extracted once with dichloromethane. The combined organic layers were dried with Na2SO4, filtered, and concentrated to give an oil which solidified on standing. The material was dissolved in diethyl ether and hexanes. Concentration to ½ the volume resulted in precipitation of a white solid. Filtration provided the title compound as a white solid. MS m/z: 293 (M+H+); calc'd for C10H11BrO5: 291.1
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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